![molecular formula C21H21N5O3S2 B4537473 N-{5-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B4537473.png)
N-{5-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
Description
The compound is a part of the thiadiazole derivatives, a significant class of heterocyclic compounds. These derivatives have garnered attention for their biological activities and applications in designing semiconductors, energy accumulators, polymers, and more.
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves cyclization reactions, starting from readily available carboxamides or through the action of dehydrosulfurization of hydrazinecarbothioamide precursors. For example, Pavlova et al. (2022) describe the synthesis of a 1,3,4-thiadiazole derivative using dehydrosulfurization under specific conditions, yielding the target compound with high efficiency (Pavlova, Zadorozhnii, Kiselev, & Kharchenko, 2022).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are common techniques used to elucidate the molecular structure of thiadiazole derivatives. For instance, the crystal structure of a related thiadiazole compound was determined, providing insights into its planar configuration and intramolecular interactions (Malinovskii, Rusu, Barba, Krimer, & Lipkowski, 2000).
properties
IUPAC Name |
N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S2/c1-14(27)22-16-8-10-17(11-9-16)23-19(29)13-30-21-26-25-20(31-21)24-18(28)12-7-15-5-3-2-4-6-15/h2-6,8-11H,7,12-13H2,1H3,(H,22,27)(H,23,29)(H,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOPUOUTRMCHTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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